![molecular formula C20H20F3N3O3S2 B2809406 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 893790-02-8](/img/structure/B2809406.png)
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial and Antitumor Properties
Compounds related to 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide have been synthesized and evaluated for their potential in various biological applications, particularly as antimicrobial and antitumor agents. For instance, derivatives of thiadiazoles and thiadiazines, which are structurally related to the compound , have been reported to exhibit antibacterial, antifungal, and antitubercular activities. These compounds were synthesized through condensation processes and characterized by elemental analysis and spectral data. Notably, thiadiazole and thiadiazine derivatives have been synthesized and tested for their inhibitory activity against different cancer cell lines, including lung, ovary, prostate, breast, and colon cancers, displaying moderate to good inhibitory activities. Some compounds have been specifically noted for their potential in inhibiting tubulin polymerization, a mechanism that could explain their antitumor effects (Shiradkar & Kale, 2006; Kamal et al., 2011).
Biological Evaluation and Molecular Interaction Studies
Further studies have focused on the biological evaluation of these compounds, especially their potential interactions with DNA and other cellular targets. Macrocyclic compounds incorporating thiadiazole rings have been synthesized and shown to inhibit bacterial growth effectively. These compounds' interactions with DNA, as demonstrated through DNA binding studies, suggest a mechanism of action that involves inhibition of DNA replication or transcription, thereby preventing bacterial proliferation. The antibacterial effectiveness of these compounds has been compared to standard drugs like ciprofloxacin, indicating their potential as therapeutic agents (Kumar et al., 2012).
Synthesis and Structural Analysis
On the synthesis and structural front, various derivatives have been synthesized, and their structures have been elucidated using various analytical techniques. For example, derivatives incorporating the thiadiazole moiety have been synthesized and characterized, revealing insights into their molecular structure and potential intermolecular interactions. The molecular structure of these compounds, including their dihedral angles and intermolecular interactions, has been meticulously analyzed using crystallography and spectral analysis. These studies provide a foundational understanding of the compounds' chemical nature, which is crucial for elucidating their biological activities and potential applications (Boechat et al., 2011).
作用機序
Target of Action
The primary target of this compound is the carbonic anhydrase (CA) enzyme, specifically the β-class CA isozymes . In particular, three β-CA isozymes have been identified in Mycobacterium tuberculosis, namely MtCA1, MtCA2, and MtCA3 .
Mode of Action
The compound interacts with these β-CA isozymes, inhibiting their activity . It has been found to effectively inhibit the CAs of Mycobacterium tuberculosis, especially MtCA2 and MtCA3 . The inhibition constants (Ki) are in the low nanomolar range .
Biochemical Pathways
The inhibition of the β-CA isozymes disrupts the normal biochemical pathways of the bacteria. Carbonic anhydrases play a crucial role in maintaining pH homeostasis, CO2 transport, and biosynthetic reactions including the production of bicarbonates for use in various metabolic pathways. By inhibiting these enzymes, the compound disrupts these processes, leading to the inhibition of the bacterial growth .
Result of Action
The most significant result of the action of this compound is the inhibition of growth in drug-resistant strains of Mycobacterium tuberculosis . This is particularly important given the increasing prevalence of drug-resistant tuberculosis.
特性
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S2/c1-2-3-12-26-16-10-6-7-11-17(16)31(28,29)25-19(26)30-13-18(27)24-15-9-5-4-8-14(15)20(21,22)23/h4-11H,2-3,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCWSCIRBDAEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。